5-(Ethylsulfonyl)furan-2-carboxylic acid
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Overview
Description
5-(Ethylsulfonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7H8O5S It is a derivative of furan, characterized by the presence of an ethylsulfonyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)furan-2-carboxylic acid typically involves the sulfonation of furan derivatives. One common method is the reaction of furan-2-carboxylic acid with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
5-(Ethylsulfonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The furan ring structure also contributes to its chemical properties and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: A simpler furan derivative without the ethylsulfonyl group.
5-Methyl-2-furoic acid: Contains a methyl group instead of an ethylsulfonyl group.
2,5-Furandicarboxylic acid: A dicarboxylic acid derivative of furan.
Uniqueness
5-(Ethylsulfonyl)furan-2-carboxylic acid is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H8O5S |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
5-ethylsulfonylfuran-2-carboxylic acid |
InChI |
InChI=1S/C7H8O5S/c1-2-13(10,11)6-4-3-5(12-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
GNFADCPHZWAOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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